Physical properties of (R)-2-Amino-2-(3-methoxyphenyl)ethanol
Physical properties of (R)-2-Amino-2-(3-methoxyphenyl)ethanol
An In-depth Technical Guide to the Physical Properties of (R)-2-Amino-2-(3-methoxyphenyl)ethanol
Introduction
(R)-2-Amino-2-(3-methoxyphenyl)ethanol is a chiral chemical entity of significant interest within synthetic chemistry and drug discovery pipelines. As a substituted phenylethanolamine, its structural motifs are present in numerous biologically active molecules. The precise stereochemical configuration at the C2 carbon, designated as (R), is critical to its interaction with biological targets, making a thorough characterization of its physical properties not merely a matter of record, but a foundational necessity for any research or development application.
This guide provides a comprehensive framework for the characterization of the physical properties of (R)-2-Amino-2-(3-methoxyphenyl)ethanol. It is designed for researchers, scientists, and drug development professionals who may have synthesized or acquired this compound and require a robust, self-validating system for its physical analysis. Rather than a simple datasheet, this document offers field-proven insights into the causality behind experimental choices and provides detailed, actionable protocols for obtaining reliable data.
Compound Identification and Molecular Properties
A precise understanding of a compound begins with its unambiguous identification and a theoretical grasp of its molecular characteristics. These computed properties provide a baseline for comparison with experimental findings.
Table 1: Chemical Identifiers and Computed Properties for (R)-2-Amino-2-(3-methoxyphenyl)ethanol
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-2-(3-methoxyphenyl)ethanol | N/A |
| CAS Number | 763080-04-2 | [1] |
| Molecular Formula | C₉H₁₃NO₂ | [2] |
| Molecular Weight | 167.21 g/mol | [1] |
| InChI Key | HAHLSZOSVFWLMM-VIFPVBQESA-N | |
| Canonical SMILES | COC1=CC=CC(=C1)CO | N/A |
| XLogP3 (Lipophilicity) | 0.5 | [2] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 3 | [3] |
Note: Properties such as XLogP3 and hydrogen bond counts are computationally derived and serve as predictive indicators for solubility and membrane permeability.
Stereochemical Integrity: Optical Rotation
For a chiral molecule, the most fundamental physical property is its interaction with plane-polarized light. The specific rotation is a defining characteristic of an enantiomer and serves as a critical quality control parameter to confirm stereochemical identity and assess enantiomeric purity.
Expertise & Experience: The Rationale Behind Polarimetry
The biological activity of chiral drugs often resides in a single enantiomer. The opposite enantiomer may be inactive or, in some cases, contribute to undesirable side effects. Therefore, confirming that the sample is indeed the (R)-enantiomer and not a racemic mixture or the (S)-enantiomer is the first and most crucial experimental step after synthesis. Polarimetry provides a rapid, non-destructive method to achieve this. The direction of rotation (dextrorotatory, +, or levorotatory, -) and its magnitude are unique to the enantiomer under specific conditions (temperature, solvent, and wavelength). While the (R/S) designation is based on structural rules, the direction of optical rotation is an experimentally determined property[4]. The (S)-enantiomer will exhibit an equal but opposite rotation under identical conditions.
Experimental Protocol: Determination of Specific Rotation
This protocol outlines the standardized procedure for measuring the specific rotation, [α], of (R)-2-Amino-2-(3-methoxyphenyl)ethanol.
Instrumentation:
-
High-precision polarimeter
-
Sodium lamp (D-line, 589 nm)
-
1 dm (10 cm) polarimeter cell
-
Volumetric flasks and analytical balance
Procedure:
-
Instrument Calibration: Calibrate the polarimeter to the zero point using a blank solvent (e.g., methanol or ethanol) in the polarimeter cell.[5]
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the compound and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask. Ensure the compound is fully dissolved. This yields the concentration, c, in g/100 mL.
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and record the observed rotation, αobs, at a constant temperature, typically 20-25 °C.
-
Perform at least three separate measurements and calculate the average.
-
-
Calculation of Specific Rotation: Use Biot's Law to calculate the specific rotation[4]: [α]DT = αobs / ( l × c )
-
Where:
-
[α]DT is the specific rotation at temperature T using the sodium D-line.
-
αobs is the average observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm). For a standard 10 cm cell, l = 1 dm.
-
c is the concentration in g/100 mL.
-
-
Mandatory Visualization: Polarimetry Workflow
Caption: Workflow for Determining Specific Optical Rotation.
Thermal Properties: Melting Point Analysis
The melting point (or melting range) is a fundamental thermophysical property that provides critical information about the purity, crystalline form, and stability of a solid compound. For drug development professionals, it influences formulation strategies, manufacturing processes, and shelf-life stability.
Expertise & Experience: Why Differential Scanning Calorimetry (DSC)?
While the traditional capillary method provides a melting range, Differential Scanning Calorimetry (DSC) offers a far more comprehensive thermal profile.[6] It is the preferred method in industrial research as it not only determines the melting temperature (Tm) with high precision but also quantifies the energy required for the phase transition (the enthalpy of fusion, ΔHf).[7] A sharp, well-defined melting peak with a high enthalpy of fusion is indicative of a highly pure, crystalline material. Conversely, a broad peak or the presence of multiple thermal events can suggest impurities, the presence of different polymorphs, or thermal decomposition.
Experimental Protocol: Melting Point Determination by DSC
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or hermetically sealed sample pans
-
Microbalance (accurate to ±0.01 mg)
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium, according to the manufacturer's guidelines.[7]
-
Sample Preparation:
-
Accurately weigh 3-5 mg of (R)-2-Amino-2-(3-methoxyphenyl)ethanol into a clean DSC pan.
-
Seal the pan, either by crimping for standard pans or hermetically sealing if the sample is suspected to be volatile or hygroscopic.
-
Prepare an identical empty, sealed pan to serve as the reference.
-
-
Data Acquisition:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample under a controlled nitrogen purge (typically 20-50 mL/min) to prevent oxidative degradation.
-
Employ a standard heating rate, typically 10 °C/min, over a temperature range appropriate for the compound (e.g., from room temperature to 250 °C).[8]
-
-
Data Analysis:
-
The resulting thermogram plots heat flow versus temperature.
-
Determine the onset temperature of the endothermic melting peak, which is typically reported as the melting point.
-
The peak temperature represents the point of maximum heat absorption.
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHf) in J/g.
-
Table 2: Data Template for DSC Thermal Analysis
| Parameter | Experimental Value | Notes |
| Melting Onset (Tonset) | [Record Value in °C] | Often reported as the melting point. |
| Melting Peak (Tpeak) | [Record Value in °C] | Temperature of maximum heat flow. |
| Enthalpy of Fusion (ΔHf) | [Record Value in J/g] | Energy required to melt the sample. |
| Heating Rate | 10 °C/min | Standard rate for comparability. |
Mandatory Visualization: DSC Experimental Workflow
Caption: Workflow for DSC Thermal Analysis.
Solubility Profiling
Solubility is a cornerstone physical property in drug development, directly influencing a compound's formulation possibilities, dissolution rate, and ultimately, its bioavailability. A comprehensive solubility profile in various aqueous and organic media is essential.
Expertise & Experience: Predicting and Measuring Solubility
The structure of (R)-2-Amino-2-(3-methoxyphenyl)ethanol—containing a basic amino group, a polar hydroxyl group, and a moderately lipophilic methoxyphenyl ring—suggests amphiphilic character.
-
Aqueous Solubility: Limited solubility in neutral water is expected. However, due to the basic amino group (pKa typically ~9-10), solubility should increase significantly in acidic solutions (e.g., pH 1-3) due to the formation of the highly polar ammonium salt.
-
Organic Solvent Solubility: Good solubility is anticipated in polar protic solvents like methanol and ethanol, which can hydrogen bond with the amino and hydroxyl groups. Solubility is likely to be lower in non-polar solvents like hexanes.
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] It is a robust and reliable technique that ensures the solution has reached true saturation, providing data that is critical for pre-formulation and biopharmaceutical modeling.[10]
Experimental Protocol: Shake-Flask Method for Solubility Determination
Materials:
-
(R)-2-Amino-2-(3-methoxyphenyl)ethanol (solid)
-
Selection of solvents (e.g., purified water, 0.1 M HCl, pH 7.4 phosphate-buffered saline (PBS), methanol, ethanol)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 2 mL) of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[11]
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. For many compounds, 24-48 hours is adequate, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
Dilute the filtered sample with a suitable mobile phase or solvent.
-
Quantify the concentration of the compound using a pre-validated analytical method (e.g., HPLC-UV with a calibration curve).
-
Table 3: Data Template for Solubility Profile
| Solvent System | Temperature (°C) | pH (Aqueous) | Solubility (mg/mL) | Analytical Method |
| Purified Water | 25 | Neutral | [Record Value] | HPLC-UV |
| 0.1 M HCl | 25 | ~1 | [Record Value] | HPLC-UV |
| PBS | 25 | 7.4 | [Record Value] | HPLC-UV |
| Methanol | 25 | N/A | [Record Value] | HPLC-UV |
| Ethanol | 25 | N/A | [Record Value] | HPLC-UV |
Mandatory Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for Shake-Flask Solubility Determination.
Spectroscopic Characterization
Spectroscopic analysis provides an orthogonal confirmation of the compound's chemical structure. A combination of NMR, IR, and Mass Spectrometry creates a detailed molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons on the 3-methoxyphenyl ring, a singlet for the methoxy (-OCH₃) group, and characteristic multiplets for the diastereotopic protons of the ethanol backbone (-CH(N)-CH₂OH). The integration of these peaks should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon NMR): The spectrum should reveal nine distinct carbon signals, corresponding to the nine unique carbon atoms in the molecule, including signals for the aromatic carbons, the methoxy carbon, and the two aliphatic carbons of the ethanol chain. The chemical shifts are indicative of the electronic environment of each carbon.[12]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Expected Absorption Bands:
-
~3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations from the alcohol and primary amine groups.
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretching.
-
~1600 & ~1475 cm⁻¹ (medium-strong): Aromatic C=C ring stretching.
-
~1250-1000 cm⁻¹ (strong): C-O stretching from the ether and alcohol groups.[13]
Experimental Protocol: ATR-FTIR
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Acquire a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula.
Expected Results (Electrospray Ionization - ESI):
-
Positive Ion Mode: The primary expected ion would be the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight plus the mass of a proton (167.21 + 1.007 = 168.22).
-
High-Resolution MS (HRMS): This technique can confirm the elemental formula (C₉H₁₃NO₂) by providing a highly accurate mass measurement (expected exact mass for [M+H]⁺ is 168.1019).
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